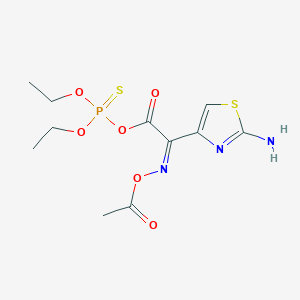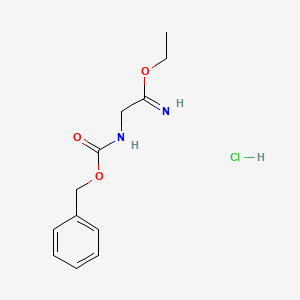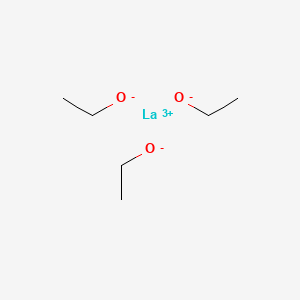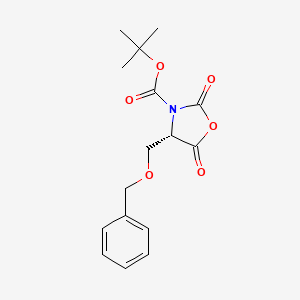![molecular formula C10H11N3O2 B1602134 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 90840-54-3](/img/structure/B1602134.png)
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular weight of 205.22 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with the precursor .
Molecular Structure Analysis
The InChI code for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C10H11N3O2/c1-3-15-10(14)8-6-11-9-4-5-12-13(9)7(8)2/h4-6H,3H2,1-2H3 .
Chemical Reactions Analysis
The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . This is followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Physical And Chemical Properties Analysis
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a solid at room temperature . It has a molecular weight of 205.22 .
Scientific Research Applications
Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential antiviral properties. Research suggests that these compounds could be effective against a range of viral infections, offering a new avenue for antiviral drug development .
Anticancer Activity
These derivatives are also being explored for their anticancer capabilities. By interfering with specific cellular processes in cancer cells, they show promise as a part of targeted cancer therapies .
Antioxidant Properties
The antioxidant activity of pyrazolo[1,5-a]pyrimidine derivatives is another area of interest. Their ability to neutralize free radicals could make them useful in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial effects of these compounds are being investigated, with the potential to treat bacterial infections and combat antibiotic resistance .
Neuroprotection and Anti-inflammatory Activity
Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may offer neuroprotective and anti-inflammatory benefits, which could be valuable in treating neurodegenerative diseases and inflammation-related conditions .
Chemical Synthesis and Material Science
These derivatives are used in various chemical synthesis processes and material science applications due to their unique chemical properties, contributing to the development of new materials and chemical compounds .
Chromatography and Analytical Applications
In chromatography and analytical science, pyrazolo[1,5-a]pyrimidine derivatives can serve as reference standards or reagents to ensure accurate testing and measurement .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties, which could be leveraged in the design of new optical materials and devices .
Mechanism of Action
Target of Action
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal effects . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets due to their structural similarity to purine . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details are currently unavailable.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-9-4-5-12-13(9)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKYLRFLOZGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569837 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
90840-54-3 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90840-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)





![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)





